モノベンゾン

概要

説明

作用機序

チオキソロンは、主にさまざまな生理学的プロセスに関与する金属酵素である炭酸脱水酵素の阻害によってその効果を発揮します。 チオキソロンは、酵素の活性部位に結合することで、その正常な機能を阻害し、細胞増殖の抑制と抗菌効果をもたらします . この機構は、細胞の過剰増殖と細菌感染が一般的なニキビや乾癬などの疾患の治療に特に有効です .

類似の化合物:

アボベンゾン: 紫外線を吸収する能力から、日焼け止め剤に使用されています.

グアイアズレン: 抗炎症作用と抗酸化作用で知られています.

チオキソロンの独自性: チオキソロンは、抗菌剤と抗乾癬剤の両方としての二重の役割を持つため、際立っています。 皮膚疾患の一面のみを標的にする他の化合物とは異なり、チオキソロンは炭酸脱水酵素を阻害する能力により、細菌の増殖と細胞の過剰増殖の両方を抑制する効果があります . さらに、化粧品への配合は、その汎用性と幅広い適用性を示しています .

科学的研究の応用

Tioxolone has a wide range of applications in scientific research:

生化学分析

Biochemical Properties

Monobenzone plays a significant role in biochemical reactions, particularly in the depigmentation process. It interacts with the enzyme tyrosinase, a key enzyme in melanogenesis, to form reactive quinones that are toxic to pigmented cells, including melanoma cells . This interaction leads to the destruction of melanocytes and permanent depigmentation. Additionally, monobenzone has been identified as a potent inhibitor of lysine-specific demethylase 1A (KDM1A), an enzyme highly expressed in various cancer tissues . By inhibiting KDM1A, monobenzone can suppress the proliferation and migration of cancer cells .

Cellular Effects

Monobenzone has profound effects on various types of cells and cellular processes. In melanocytes, it increases the excretion of melanin, leading to depigmentation . In cancer cells, monobenzone inhibits the proliferation of gastric cancer cell lines and reverses epithelial-mesenchymal transition (EMT), thereby inhibiting cell migration . Monobenzone also affects gene expression by increasing the mRNA accumulation of epithelial cell markers and suppressing mesenchymal cell markers .

Molecular Mechanism

The molecular mechanism of monobenzone involves its interaction with tyrosinase and KDM1A. By interacting with tyrosinase, monobenzone forms reactive quinones that lead to the destruction of melanocytes . As a KDM1A inhibitor, monobenzone competitively inhibits the enzyme in a reversible manner, forming hydrogen bonds with specific amino acids in the enzyme’s active site . This inhibition results in the suppression of cancer cell proliferation and migration .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of monobenzone change over time. The depigmenting effect of monobenzone is erratic and may take one to four months to occur . The stability and degradation of monobenzone in laboratory settings have not been extensively studied, but its long-term effects on cellular function include permanent depigmentation and potential suppression of cancer cell proliferation .

Dosage Effects in Animal Models

The effects of monobenzone vary with different dosages in animal models. In a mouse model of vitiligo, the severity of skin depigmentation depended on the dosage of monobenzone applied . High doses of monobenzone can lead to the destruction of melanocytes and permanent depigmentation . In cancer studies, monobenzone inhibited the proliferation of cancer cells at specific inhibitory concentrations .

Metabolic Pathways

Monobenzone is involved in metabolic pathways related to melanogenesis and cancer cell proliferation. It interacts with tyrosinase in the melanogenic pathway to inhibit melanin production . In cancer cells, monobenzone affects metabolic pathways involved in inflammation, immune response, and cellular oxidative stress . The inhibition of KDM1A by monobenzone also impacts histone methylation and gene expression .

Transport and Distribution

Monobenzone is transported and distributed within cells and tissues through its interaction with specific enzymes and proteins. It is applied topically and affects the skin by increasing the excretion of melanin from melanocytes . In cancer cells, monobenzone penetrates the enzyme’s active site to exert its inhibitory effects . The distribution of monobenzone within tissues and its accumulation have not been extensively studied.

Subcellular Localization

The subcellular localization of monobenzone involves its interaction with enzymes in specific cellular compartments. In melanocytes, monobenzone interacts with tyrosinase in the melanosomes, leading to melanin excretion . In cancer cells, monobenzone localizes to the nucleus where it inhibits KDM1A activity . The targeting signals or post-translational modifications that direct monobenzone to specific compartments have not been fully elucidated.

準備方法

Synthetic Routes and Reaction Conditions: Tioxolone can be synthesized through several methods. One common synthetic route involves the reaction of 2-mercaptobenzoic acid with phosgene, followed by cyclization to form the benzoxathiol ring . The reaction conditions typically require a controlled environment with specific temperature and pressure settings to ensure the proper formation of the compound.

Industrial Production Methods: Industrial production of tioxolone often involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high purity of the final product .

化学反応の分析

Types of Reactions: Tioxolone undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its ability to inhibit metalloenzymes like carbonic anhydrase .

Common Reagents and Conditions:

Oxidation: Tioxolone can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols, which can replace the hydroxyl group in tioxolone.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols .

類似化合物との比較

Avobenzone: Used in sunscreens for its ability to absorb ultraviolet light.

Guaiazulene: Known for its anti-inflammatory and antioxidant properties.

Uniqueness of Tioxolone: Tioxolone stands out due to its dual role as both an antibacterial and antipsoriatic agent. Unlike other compounds that may target only one aspect of skin conditions, tioxolone’s ability to inhibit carbonic anhydrase makes it effective in reducing both bacterial growth and excessive cell proliferation . Additionally, its incorporation into cosmetic products highlights its versatility and broad applicability .

生物活性

Monobenzone, also known as monobenzyl ether of hydroquinone (MBEHQ), is a compound primarily recognized for its depigmenting properties, particularly in the treatment of vitiligo. However, recent research has expanded its profile, revealing significant biological activities that may have therapeutic implications beyond dermatological applications. This article provides a comprehensive overview of the biological activity of monobenzone, including its mechanisms of action, effects on various cellular processes, and relevant case studies.

Monobenzone's primary mechanism involves the irreversible destruction of melanocytes through oxidative stress. It induces the production of reactive oxygen species (ROS), leading to cellular damage and apoptosis in melanocytes. This process is facilitated by the compound's ability to generate free radicals during its metabolism, which ultimately results in skin depigmentation .

Key Findings:

- Ribonucleotide Reductase Inhibition : Monobenzone has been identified as a potent inhibitor of ribonucleotide reductase (RNR), an enzyme crucial for DNA synthesis. In vitro studies show that monobenzone inhibits RNR activity with an IC50 value of 0.25 μM, leading to reduced cell proliferation and apoptosis in acute myeloid leukemia (AML) cells .

- KDM1A Inhibition : Recent studies have also highlighted monobenzone as a strong inhibitor of lysine-specific demethylase 1A (KDM1A), with an IC50 value of 0.4507 μM. This inhibition is associated with increased levels of methylated histones, suggesting a potential role in epigenetic regulation .

Biological Effects

Monobenzone's biological activities extend across various cellular processes:

- Cell Proliferation : Monobenzone has demonstrated dose-dependent inhibition of cell proliferation in cancer cell lines, particularly those associated with leukemia and gastric cancer .

- Apoptosis Induction : The compound triggers apoptosis in affected cells, as evidenced by increased markers for programmed cell death following treatment .

- Inflammatory Response : In patients treated with monobenzone for vitiligo, there was a notable increase in pro-inflammatory cytokines such as IL-1β and IL-18, indicating an inflammatory response that could have systemic implications .

Case Studies

Several case studies illustrate the clinical application and effects of monobenzone:

- Chemical Vitiligo Cases : A study involving 32 patients revealed that topical application of monobenzone led to localized depigmentation without distant dissemination. Most patients experienced significant changes within 3-6 months of treatment .

- Melanoma Treatment : A pilot study explored the use of monobenzone combined with imiquimod cream for treating cutaneous metastases in melanoma patients. The combination aimed to induce local immunity against melanocytes while promoting tumor regression .

- Extensive Vitiligo Treatment : In a documented case, aggressive treatment with compounded monobenzone resulted in effective depigmentation in a patient who did not respond to other treatments. The patient applied a high-concentration formulation daily until satisfactory results were achieved .

Summary Table

| Biological Activity | Mechanism/Effect | IC50 Value |

|---|---|---|

| Ribonucleotide Reductase Inhibition | Inhibits DNA synthesis; induces apoptosis | 0.25 μM |

| KDM1A Inhibition | Alters epigenetic regulation; increases methylation levels | 0.4507 μM |

| Cytokine Release | Elevates inflammatory markers (IL-1β, IL-18) | Not specified |

| Cell Proliferation Inhibition | Reduces proliferation in cancer cell lines | Varies by cell type |

特性

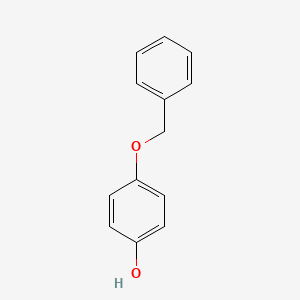

IUPAC Name |

4-phenylmethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9,14H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYQNWZOUAUKGHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Record name | monobenzone | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Monobenzone | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020717 | |

| Record name | 4-(Benzyloxyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tan solid; Insoluble in water; [Hawley] White powder; [Alfa Aesar MSDS], Solid | |

| Record name | Monobenzone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3890 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Monobenzone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014738 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

SOLUBILITY IN BOILNG WATER ABOUT 1.0 G/100 ML; SOL IN ALC, ETHER, BENZENE, INSOL IN WATER, FREELY SOL IN ACETONE, Practically insoluble in petroleum hydrocarbons, very soluble in benzene and alkalies., 3.92e-02 g/L | |

| Record name | Monobenzone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00600 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | P-(BENZYLOXY)PHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4019 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Monobenzone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014738 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.26 | |

| Record name | P-(BENZYLOXY)PHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4019 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000225 [mmHg] | |

| Record name | Monobenzone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3890 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Monobenzone is a depigmenting agent whose mechanism of action is not fully understood. It is proposed that it increases the excretion of melanin from the melanocytes. This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum. Hyperpigmented skin appears to fade more rapidly than does normal skin, and exposure to sunlight reduces the depigmenting effect of the drug. Following skin depigmentation after topical application of monobenzone, the histological studies indicate similar results as that seen in vitiligo, where the epidermis is intact but with the absence of identifiable melanocytes., ...INTERFERES WITH BIOSYNTHESIS OF MELANIN. IT INHIBITS ENZYME TYROSINASE & THEREBY PREVENTS CONVERSION OF TYROSINE TO DIHYDROXYPHENYLALANINE, PRECURSOR OF MELANIN. | |

| Record name | Monobenzone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00600 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | P-(BENZYLOXY)PHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4019 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LUSTROUS LEAFLETS FROM WATER, WHITE CRYSTALLINE POWDER | |

CAS No. |

103-16-2 | |

| Record name | Monobenzone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monobenzone [USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monobenzone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00600 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Monobenzone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758211 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Monobenzone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Monobenzone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2132 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-(phenylmethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(Benzyloxyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Monobenzone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOBENZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9L2KA76MG5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | P-(BENZYLOXY)PHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4019 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Monobenzone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014738 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

122.5 °C, 110 - 118 °C | |

| Record name | Monobenzone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00600 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | P-(BENZYLOXY)PHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4019 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Monobenzone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014738 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。